![molecular formula C16H14ClNO5 B8009240 4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid](/img/structure/B8009240.png)
4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenoxy group, a propanamido linkage, and a hydroxybenzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid typically involves a multi-step process. One common method starts with the esterification of 4-chlorophenol with 3-chloropropanoic acid to form 4-chlorophenoxypropanoic acid. This intermediate is then subjected to amidation with 3-hydroxybenzoic acid under controlled conditions, often using a catalyst such as trimethylaluminum in a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures (130-140°C) to ensure high conversion rates and yields .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to maximize yield and efficiency. This involves precise control of reaction parameters, including temperature, pressure, and the use of high-purity reagents. The final product is typically purified through recrystallization and drying steps to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Shares the hydroxybenzoic acid moiety but lacks the chlorophenoxy and propanamido groups.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs in the rest of the structure.
Uniqueness
4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[3-(4-chlorophenoxy)propanoylamino]-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c17-11-2-4-12(5-3-11)23-8-7-15(20)18-13-6-1-10(16(21)22)9-14(13)19/h1-6,9,19H,7-8H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFVQYIEZSQZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)NC2=C(C=C(C=C2)C(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8009157.png)
![7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B8009168.png)
![Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8009175.png)
![N-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B8009182.png)

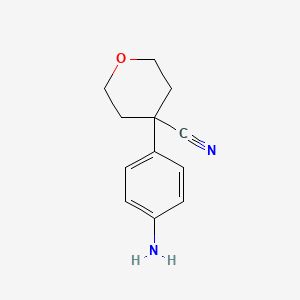
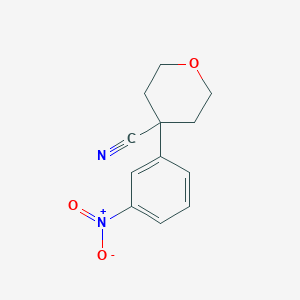

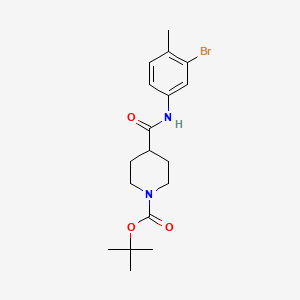
![3-cyano-N-[6-(3-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]benzamide](/img/structure/B8009231.png)
![4-Hydroxy-3-[(3-phenoxybenzoyl)amino]benzoic acid](/img/structure/B8009238.png)
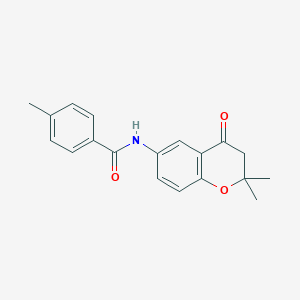
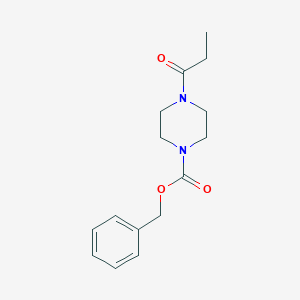
![3-[2-(1,3-Dioxoisoindol-2-yl)propanoylamino]propanoic acid](/img/structure/B8009262.png)
